Enhanced Acidity (Lower pKa) Relative to Dibenzoyl and Ditoluoyl Tartaric Acids
2,3-Bis(4-chlorobenzoyloxy)butanedioic acid exhibits a predicted pKa of 1.36±0.25, which is substantially more acidic than dibenzoyl tartaric acid (DBTA, pKa 1.85±0.25) and ditoluoyl tartaric acid (DTTA, pKa 1.46±0.25) [1]. The electron-withdrawing 4-chloro substituent lowers the pKa by approximately 0.5 units compared to the unsubstituted phenyl analog, and by approximately 0.1 units compared to the methyl-substituted analog .
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 1.36±0.25 |
| Comparator Or Baseline | Dibenzoyl tartaric acid (DBTA): 1.85±0.25; Ditoluoyl tartaric acid (DTTA): 1.46±0.25 |
| Quantified Difference | ΔpKa = -0.49 vs DBTA; ΔpKa = -0.10 vs DTTA |
| Conditions | Predicted values from chemical databases; experimental conditions not specified |
Why This Matters
A lower pKa confers stronger acid character, which can influence diastereomeric salt formation equilibria and crystallization efficiency when resolving basic racemates.
- [1] ChemicalBook. Dibenzoyl-D-tartaric acid. pKa: 1.85±0.25(Predicted). View Source
